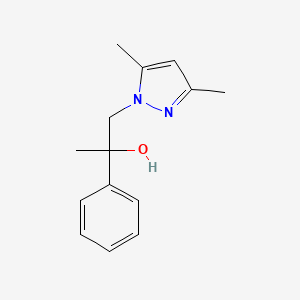

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol typically involves the reaction of 3,5-dimethylpyrazole with a suitable phenylpropanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated phenylpropanol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

化学反応の分析

Oxidation Reactions

The secondary alcohol group (-OH) can undergo oxidation to form a ketone (2-phenylpropan-2-one). This reaction typically requires strong oxidizing agents (e.g., KMnO₄ or CrO₃) under acidic conditions. For pyrazole-containing alcohols, oxidation may proceed with selective activation of the alcohol over the heterocycle, though steric hindrance from the phenyl and pyrazole groups could slow the reaction.

Reaction Example :

This compoundOxidizing Agent1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-one

Substitution Reactions

The alcohol’s hydroxyl group (-OH) can participate in nucleophilic substitution (e.g., SN1 or SN2 mechanisms), forming esters, ethers, or halides. For example, treatment with a halide (e.g., SOCl₂) could yield a chlorinated derivative. Pyrazole’s electron-withdrawing effect may stabilize intermediates (e.g., carbocation in SN1), though steric effects from the phenyl group could hinder nucleophilic attack.

Reaction Example :

This compoundSOCl21-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-yl chloride

Elimination Reactions

Under acidic conditions, the alcohol may undergo dehydration to form an alkene (2-phenylpropan-2-enyl-pyrazole). The phenyl group’s resonance stabilization and the pyrazole’s electron-deficient nature could influence the regioselectivity and rate of elimination.

Reaction Example :

This compoundH+1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropene

Pyrazole-Specific Reactions

The 3,5-dimethyl-pyrazole moiety may participate in:

-

Electrophilic substitution : Pyrazole’s C-4 position is reactive toward electrophiles (e.g., nitration, bromination) .

-

Coordination chemistry : The lone pairs on nitrogen atoms can bind to metals, though steric hindrance from the propanol group may limit coordination.

Analytical Data and Characterization

科学的研究の応用

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation and induce apoptosis in various cancer types. A notable case study demonstrated that 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol exhibited cytotoxic effects on human breast cancer cells (MCF-7), suggesting its potential as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that pyrazole derivatives can modulate inflammatory pathways. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its therapeutic potential in treating inflammatory diseases.

Pesticidal Activity

The unique structure of this compound has been explored for its pesticidal properties. Preliminary studies suggest that this compound can act as an effective pesticide against certain pests due to its ability to interfere with their metabolic processes. Field trials have indicated a significant reduction in pest populations when treated with formulations containing this compound.

Synthesis of Novel Polymers

In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Experimental results have shown that polymers synthesized with this compound exhibit improved thermal degradation temperatures compared to traditional polymers.

Table 2: Summary of Applications

| Field | Application | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in breast cancer cells |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokine production | |

| Agricultural Science | Pesticidal Activity | Effective against specific pest populations |

| Material Science | Synthesis of Novel Polymers | Enhanced thermal stability and mechanical properties |

作用機序

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the interaction .

類似化合物との比較

3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the phenylpropanol moiety.

1-Phenyl-3,5-dimethylpyrazole: Similar structure but without the hydroxyl group, affecting its reactivity and applications.

2-Phenyl-3,5-dimethylpyrazole:

Uniqueness: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol is unique due to the presence of both the pyrazole ring and the phenylpropanol moiety, which confer distinct chemical and biological properties.

生物活性

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-2-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which combines a pyrazole ring with a phenylpropanol moiety, offering potential therapeutic applications across various fields, including anti-inflammatory, anticancer, and antimicrobial activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 87581-61-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazole ring can modulate enzyme activity and receptor interactions, influencing various biochemical pathways. This modulation can lead to inhibition or activation depending on the target enzyme or receptor involved .

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Research has indicated that pyrazole derivatives may possess anticancer properties. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For example, derivatives similar to our compound were tested against various cancer cell lines and showed promising cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have demonstrated that pyrazole derivatives exhibit activity against a range of bacteria and fungi. For instance, compounds derived from the pyrazole scaffold were effective against E. coli and S. aureus, indicating their potential as antimicrobial agents .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of various pyrazole derivatives using a carrageenan-induced paw edema model in rats. The results showed that certain derivatives significantly reduced edema compared to controls, suggesting their potential as anti-inflammatory agents .

Case Study 2: Anticancer Activity

In another investigation, a series of pyrazole compounds were screened for their cytotoxic effects on human cancer cell lines. The results indicated that some derivatives led to a substantial decrease in cell viability, highlighting their potential in cancer therapy .

特性

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-phenylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-11-9-12(2)16(15-11)10-14(3,17)13-7-5-4-6-8-13/h4-9,17H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCWQUSGMYXYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)(C2=CC=CC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。